molecular formula C28H24O16 B2493140 Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside CAS No. 56316-75-7

Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside

Cat. No.: B2493140
CAS No.: 56316-75-7
M. Wt: 616.484
InChI Key: FMQQLXJREAGPHS-IQCXILKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside is a flavonol glycoside, a type of polyphenolic compound found in various plants. This compound is known for its strong inhibitory activity against the growth of Microcystis aeruginosa, a type of cyanobacterium . It is derived from quercetin, a well-known flavonoid, and is characterized by the presence of a galloyl group attached to the glucopyranoside moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside typically involves the glycosylation of quercetin with a suitable glucopyranoside donor, followed by the introduction of the galloyl group. The reaction conditions often require the use of catalysts and protecting groups to ensure the selective formation of the desired product. For example, the glycosylation step can be carried out using silver carbonate as a catalyst, while the galloylation step may involve the use of galloyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside may involve the extraction of the compound from natural sources, such as the leaves of Psidium guajava (guava) or other plants rich in flavonoids. The extraction process typically involves solvent extraction followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside .

Scientific Research Applications

Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside is unique due to the presence of both the quercetin and galloyl moieties, which enhance its biological activity compared to other similar compounds. Some similar compounds include:

These compounds share similar biological activities but differ in their specific molecular interactions and potency.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O16/c29-11-6-14(32)19-17(7-11)42-25(9-1-2-12(30)13(31)3-9)26(22(19)37)44-28-24(39)23(38)21(36)18(43-28)8-41-27(40)10-4-15(33)20(35)16(34)5-10/h1-7,18,21,23-24,28-36,38-39H,8H2/t18-,21-,23+,24-,28+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQQLXJREAGPHS-OAYLZIFXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside
Reactant of Route 2
Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside
Reactant of Route 3
Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside
Reactant of Route 4
Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside
Reactant of Route 5
Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside
Reactant of Route 6
Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside

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